1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C
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Overview
Description
1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C is a labeled analogue of 1-β-D-Arabinofuranosyluracil-2-C-methyl. This compound is an impurity of PSI-7977, a prodrug that is metabolized to the active antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-monophosphate. PSI-7977 is currently being investigated in phase 3 clinical trials for the treatment of hepatitis C.
Preparation Methods
The synthesis of 1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C involves the incorporation of deuterium and carbon-13 isotopes into the molecular structure. The synthetic route typically starts with the precursor 1-β-D-Arabinofuranosyluracil-2-C-methyl, followed by isotopic labeling using deuterated and carbon-13 labeled reagents under specific reaction conditions . Industrial production methods for this compound are designed to ensure high purity and yield, often involving advanced techniques such as cGMP synthesis in cleanroom environments.
Chemical Reactions Analysis
1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like sodium azide or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C has several scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: It is used in studies involving nucleoside analogues and their effects on biological systems.
Medicine: It is investigated for its potential antiviral properties, particularly in the treatment of hepatitis C.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C involves its metabolism to the active antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-monophosphate. This active metabolite inhibits the hepatitis C virus NS5B polymerase, thereby preventing viral replication. The molecular targets and pathways involved include the selective inhibition of the HCV NS5B polymerase .
Comparison with Similar Compounds
1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C can be compared with other similar compounds such as:
1-β-D-Arabinofuranosyluracil-2-C-methyl: The non-labeled analogue.
2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-monophosphate: The active metabolite of PSI-7977.
Sofosbuvir: Another nucleotide inhibitor of hepatitis C virus.
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies.
Properties
CAS No. |
1256490-38-6 |
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Molecular Formula |
C10H14N2O6 |
Molecular Weight |
262.241 |
IUPAC Name |
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-(trideuteriomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1/i1+1D3 |
InChI Key |
NBKORJKMMVZAOZ-FPJDFJPSSA-N |
SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
Synonyms |
1-(2-C-Methyl-d3, 13C-β-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione; 1-((2R,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyl-d3, 13C-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione; Sofosbuvir Impurity 12-d3, 13C |
Origin of Product |
United States |
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